Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.
Brand Name: Vulcanchem
CAS No.: 160844-75-7
VCID: VC21334831
InChI: InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
SMILES: CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate

CAS No.: 160844-75-7

VCID: VC21334831

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate - 160844-75-7

Description

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is a chemical compound with the CAS number 160844-75-7. It is known for its role as an impurity of febuxostat, a medication used to treat hyperuricemia and chronic gout by inhibiting xanthine oxidase/xanthine dehydrogenase . This compound is a synthetic precursor in the production of febuxostat and has been studied for its chemical properties and synthesis methods.

Chemical Data Table

PropertyValue
CAS Number160844-75-7
Molecular FormulaC18H20N2O3S
Molecular Weight344.43 g/mol
AppearanceWhite crystalline powder
Storage ConditionsSealed in dry, room temperature

Synthesis

The synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate involves a reaction where potassium carbonate and isobutyl bromide are added to a solution of ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate in dimethylformamide. The mixture is heated to about 75°C for 8 hours. After cooling and adding water, the solid product is filtered, washed, and dried to yield the desired compound with a high purity of approximately 92.9% .

Synthesis Steps

  • Preparation of Reactants: Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate (100 g, 0.347 mol), potassium carbonate (300 g, 2.17 mol), and isobutyl bromide (142.7 g, 1.041 mol) are prepared.

  • Reaction: The reactants are combined in dimethylformamide (300 mL) and heated at 75°C for 8 hours.

  • Cooling and Isolation: The mixture is cooled to 40°C, water is added, and further cooled to 0°C. The solid is filtered, washed with water, and dried.

Uses and Implications

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is primarily associated with febuxostat, which is used to treat hyperuricemia and chronic gout. Febuxostat is effective in lowering serum urate levels when administered at doses of 40-120 mg/day .

Clinical Relevance

  • Febuxostat: As a xanthine oxidase inhibitor, febuxostat reduces uric acid production, making it a critical medication for managing gout and hyperuricemia.

  • Impurity Role: Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is an impurity in febuxostat synthesis, highlighting the importance of purity control in pharmaceutical manufacturing.

Safety and Handling

Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is classified with hazard statements, including H302, indicating potential harm if swallowed. Precautionary statements such as P280, P305+P351+P338 are advised for handling .

Safety Precautions

  • Personal Protective Equipment: Wear protective gloves, safety glasses, and a face mask.

  • Handling: Handle with care to avoid ingestion or skin contact.

  • Storage: Store in a well-ventilated area, away from incompatible substances.

CAS No. 160844-75-7
Product Name Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
Molecular Formula C18H20N2O3S
Molecular Weight 344.4 g/mol
IUPAC Name ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C18H20N2O3S/c1-5-22-18(21)16-12(4)20-17(24-16)13-6-7-15(14(8-13)9-19)23-10-11(2)3/h6-8,11H,5,10H2,1-4H3
Standard InChIKey OGAZOYHQFBSRMC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C#N)C
Appearance White Solid
Purity > 95%
Quantity Milligrams-Grams
Synonyms Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
PubChem Compound 9884549
Last Modified Aug 15 2023

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